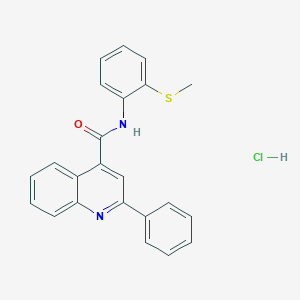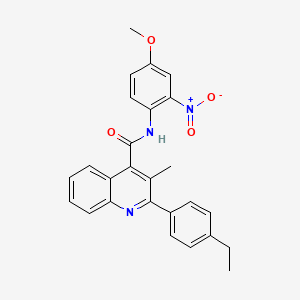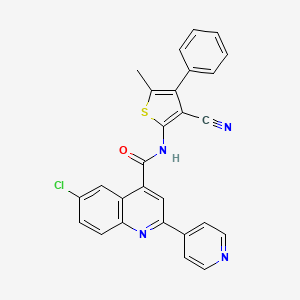
2-(2-CHLOROPHENYL)-6-METHYL-4-(4-PROPYLPIPERAZINE-1-CARBONYL)QUINOLINE
Descripción general
Descripción
2-(2-CHLOROPHENYL)-6-METHYL-4-(4-PROPYLPIPERAZINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 2-chlorophenyl group, a methyl group, and a 4-propyl-1-piperazinylcarbonyl group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-6-METHYL-4-(4-PROPYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 2-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-chlorobenzene and a suitable base.
Introduction of the Piperazine Moiety: The 4-propyl-1-piperazinylcarbonyl group can be introduced through a coupling reaction between the quinoline derivative and 4-propyl-1-piperazinecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-CHLOROPHENYL)-6-METHYL-4-(4-PROPYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2-chlorophenyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimalarial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-CHLOROPHENYL)-6-METHYL-4-(4-PROPYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis, protein synthesis, or cell signaling pathways.
Pathways Involved: It may interfere with the function of enzymes like topoisomerases or kinases, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
Piperazine derivatives: Compounds containing the piperazine moiety, known for their diverse biological activities.
Uniqueness
2-(2-CHLOROPHENYL)-6-METHYL-4-(4-PROPYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 2-chlorophenyl group and a piperazine moiety makes it a versatile compound for various scientific research applications.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-6-methylquinolin-4-yl]-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O/c1-3-10-27-11-13-28(14-12-27)24(29)20-16-23(18-6-4-5-7-21(18)25)26-22-9-8-17(2)15-19(20)22/h4-9,15-16H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLHZABNGUITOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161497.png)

![(3-Methylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B4161518.png)
![6-[3-(1-methoxyethyl)phenyl]pyrimidin-4-amine](/img/structure/B4161519.png)
METHANONE](/img/structure/B4161521.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4161529.png)


![6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4161557.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161566.png)
![2-(3-bromophenyl)-6-chloro-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161571.png)
![2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B4161582.png)
![2-(1,3-benzodioxol-5-yl)-6-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4161590.png)

